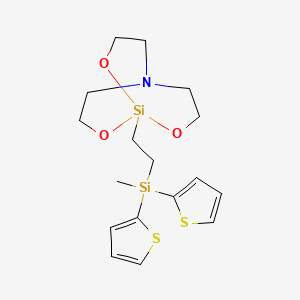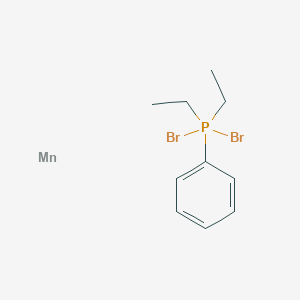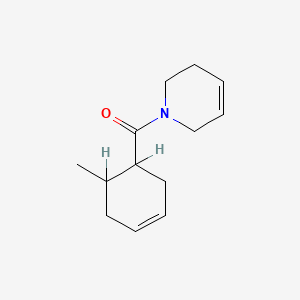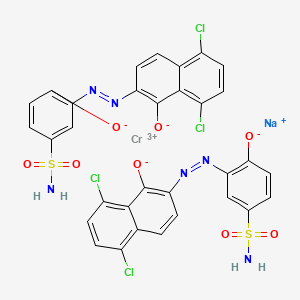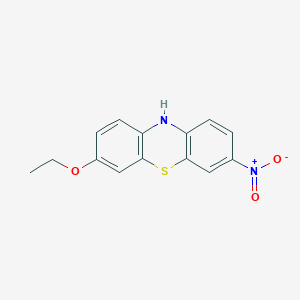
3-Ethoxy-7-nitro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-7-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. It has the molecular formula C15H13N3O3S and contains both a nitro group and an ethoxy group. Phenothiazine derivatives are known for their diverse applications in pharmaceuticals, material sciences, and biochemistry due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve multi-step synthesis processes. These methods may include bromination, nitration, and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-7-nitro-10H-phenothiazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenothiazine core can interact with biological macromolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic drug.
Uniqueness
3-Ethoxy-7-nitro-10H-phenothiazine is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
72701-20-3 |
|---|---|
Fórmula molecular |
C14H12N2O3S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
3-ethoxy-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H12N2O3S/c1-2-19-10-4-6-12-14(8-10)20-13-7-9(16(17)18)3-5-11(13)15-12/h3-8,15H,2H2,1H3 |
Clave InChI |
PEMOCSCIMDYMBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


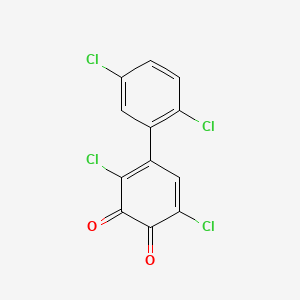
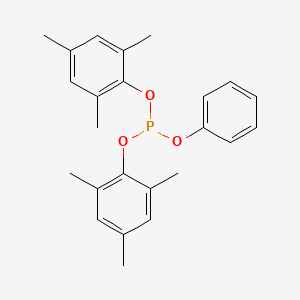

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
